molecular formula C17H21N3O2 B2709205 N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1351662-24-2

N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2709205
CAS No.: 1351662-24-2
M. Wt: 299.374
InChI Key: XWWAKWMYBXCKIZ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a butyl-substituted phenyl group and a pyrimidinone moiety, making it of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butylphenyl Group:

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the pyrimidinone moiety to a dihydropyrimidine.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated precursors and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dihydropyrimidine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications, though specific uses would require further research.

    Industry: Could be used in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-2-(6-oxopyrimidin-1(6H)-yl)acetamide: Lacks the methyl group on the pyrimidinone.

    N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)propionamide: Has a propionamide instead of an acetamide group.

Uniqueness

N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-4-5-14-6-8-15(9-7-14)19-16(21)11-20-12-18-10-13(2)17(20)22/h6-10,12H,3-5,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWAKWMYBXCKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC=C(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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